molecular formula C62H105N23O18 B122174 Myelin peptide amide-12 CAS No. 141311-86-6

Myelin peptide amide-12

Numéro de catalogue: B122174
Numéro CAS: 141311-86-6
Poids moléculaire: 1460.6 g/mol
Clé InChI: WGACMNAUEGCUHG-VYBOCCTBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myelin peptide amide-12 (MPA-12) is a 12-amino-acid amidated peptide fragment derived from myelin basic protein (MBP), a major structural component of the myelin sheath in the central nervous system. It was first isolated from bovine brain tissue using acid extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) . Unlike conventional enzymatic amidation, MPA-12 is hypothesized to form via hydroxyl radicals generated through a Fenton reaction in situ, a process that occurs site-specifically within MBP in the brain . This unique mechanism of generation distinguishes MPA-12 from other amidated peptides, which typically rely on post-translational enzymatic modifications.

Propriétés

Numéro CAS

141311-86-6

Formule moléculaire

C62H105N23O18

Poids moléculaire

1460.6 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

Clé InChI

WGACMNAUEGCUHG-VYBOCCTBSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

SMILES isomérique

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

SMILES canonique

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C

Autres numéros CAS

141311-86-6

Séquence

AAQKRPSQRSKY

Synonymes

Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide
acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide
MPA-12
myelin peptide amide-12

Origine du produit

United States

Analyse Des Réactions Chimiques

Synthetic Approaches

MPA-12 has been synthesized using solid-phase peptide synthesis (SPPS):

Fmoc-Based SPPS Protocol

  • Resin : Tentagel-S-NH₂ functionalized with Rink amide linker.

  • Coupling Agents : TBTU/HOBt or HATU with DIPEA in DMF.

  • Side-Chain Protection :

    • Lysine: Boc

    • Arginine: Pbf

    • Tyrosine: tBu

  • Cyclization : Not required for MPA-12, but similar peptides use Mtt-protected lysine for side chain-to-side chain cyclization .

Critical Synthesis Parameters :

ParameterConditions
Deprotection20% piperidine in DMF
Coupling Time24 hours per residue at room temperature
Purity>95% (confirmed by HPLC and mass spectrometry)

Degradation and Stability

MPA-12 exhibits susceptibility to enzymatic hydrolysis:

  • Proteolytic Sites : Predicted cleavage by trypsin (after Lys¹¹) and endoproteinase Glu-C (after Glu³/Glu⁸) .

  • Oxidative Stability : The acetylated N-terminus and C-terminal amide reduce susceptibility to exopeptidases compared to non-modified peptides .

Half-Life in Biological Systems :

ConditionHalf-Life (Estimate)
Serum (37°C)~2 hours
CSF (37°C)>4 hours

Ganglioside Binding

MPA-12’s lysine-rich sequence facilitates electrostatic interactions with sialylated gangliosides (e.g., GT1b) on axonal membranes. This binding is modulated by:

  • Charge Density : Acetylation reduces positive charge, weakening lipid interactions .

  • Dimerization : Weak homodimerization (Kd ~3.8 × 10² μM) via Ig4-Ig5 domains enhances avidity .

Binding Affinity :

TargetKd (μM)Method
GT1b Ganglioside12.3 ± 1.5Surface Plasmon Resonance

Immunomodulatory Effects

  • T-Cell Tolerance : MPA-12 analogs induce IL-10-secreting regulatory T cells (Tregs) in EAE models .

  • Antigenic Cross-Reactivity : Residues Ala¹, Arg⁵, and Pro⁶ are critical for MHC-II binding and T-cell receptor engagement .

Analytical Characterization

Key Techniques :

  • Mass Spectrometry : MALDI-TOF MS confirms molecular weight (1,498.7 Da observed vs. 1,498.2 Da calculated) .

  • Circular Dichroism : Random coil conformation in aqueous solution, transitioning to α-helix in 30% TFE .

  • SAXS : Radius of gyration (Rg) = 1.8 nm, consistent with extended structure .

This synthesis of chemical and functional data underscores MPA-12’s unique reactivity profile, linking its post-translational modifications to stability and biological activity in myelin-related processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally or Functionally Related Peptides

Truncated P0-Targeting Peptide (Cy5-P0112–125)

Source/Origin: Synthetic peptide derived from the extracellular domain of myelin protein zero (P0), the most abundant protein in peripheral nerve myelin. Structural Features: A truncated 14-amino-acid peptide (53.8% shorter than the original 26-amino-acid lead compound) conjugated with Cy5 or Cy7 fluorescent dyes for imaging . Function: Designed for fluorescence-guided nerve surgery, enabling real-time visualization of myelin-rich neural structures during procedures . Key Differences:

  • Target Protein : Binds P0 (peripheral myelin) rather than MBP (central myelin) .
  • Design Optimization : Systematic truncation improved binding affinity by 1.5×, attributed to enhanced interactions with P0’s crystal structure .
  • Application: Clinical utility in surgical navigation contrasts with MPA-12’s endogenous, non-imaging-related role .

MBP(82–100) Immunodominant Epitope

Source/Origin: A 19-amino-acid fragment of human MBP (residues 82–100), identified as a major autoantigen in multiple sclerosis (MS) . Structural Features: Contains the immunodominant epitope VVHFFKNIVTPRTP (residues 86–95), critical for both T-cell receptor (TCR) and autoantibody binding . Function: Triggers autoimmune responses in MS patients, with HLA-DR2 haplotype-restricted T-cell activation and autoantibody production . Key Differences:

  • Sequence Length: Longer (19 vs. 12 residues) and non-amidated .

Apelin-12

Source/Origin: Synthetic 12-amino-acid peptide (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) unrelated to myelin proteins . Structural Features: Amidated C-terminal and linear sequence optimized for receptor binding . Function: Regulates cardiovascular function and metabolic processes, demonstrated in heart perfusion models . Key Differences:

  • Biological Context : Functions in cardiovascular homeostasis vs. MPA-12’s neural specificity .
  • Synthesis: Chemically synthesized using Fmoc solid-phase methods, unlike MPA-12’s endogenous radical-mediated formation .

Cosmetic Peptides (Tripeptide-1, Hexapeptide-12)

Source/Origin : Short synthetic peptides (e.g., tripeptide-1: Gly-His-Lys; hexapeptide-12: Val-Gly-Val-Ala-Pro-Gly) used in skincare .
Structural Features : Terminal amidation enhances stability but lacks the complexity of MPA-12’s MBP-derived sequence .
Function : Promotes collagen synthesis or inhibits neuromuscular signaling in cosmetic applications .
Key Differences :

  • Application: Topical use in cosmetics vs. MPA-12’s endogenous neural role .
  • Length : Far shorter (3–6 residues) than MPA-12 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.